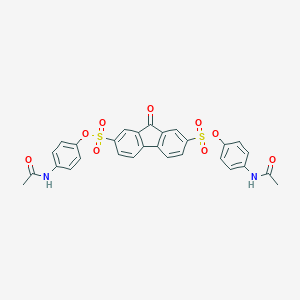![molecular formula C24H20N2O2 B416005 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE](/img/structure/B416005.png)
2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE: is a complex organic compound featuring two indole moieties connected through a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydroindole with benzoyl chloride under basic conditions to form the intermediate, which is then coupled with another 2,3-dihydroindole unit. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, nitric acid, room temperature or slightly elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In organic chemistry, 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its indole moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
3-(2,3-Dihydro-1H-indol-1-yl)phenylamine: A synthetic compound with potential pharmacological applications.
Uniqueness
What sets 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE apart is its dual indole structure connected through a phenyl ring, providing a unique scaffold for chemical modifications and biological interactions. This structural feature enhances its versatility in various applications, from drug design to industrial chemistry.
特性
分子式 |
C24H20N2O2 |
|---|---|
分子量 |
368.4g/mol |
IUPAC名 |
[3-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C24H20N2O2/c27-23(25-14-12-17-6-1-3-10-21(17)25)19-8-5-9-20(16-19)24(28)26-15-13-18-7-2-4-11-22(18)26/h1-11,16H,12-15H2 |
InChIキー |
UVIXZCDYESBLDI-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)C(=O)N4CCC5=CC=CC=C54 |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)C(=O)N4CCC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![15-Chloro-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene](/img/structure/B415923.png)


![7-(2-chlorobenzyl)-8-[(2-chloroethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415928.png)

![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415931.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415933.png)
![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B415937.png)

![9H-Carbazole-9-ethanol, 3,6-dibromo-alpha-[[(2-hydroxyethyl)amino]methyl]-](/img/structure/B415941.png)
![4-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]carbothioyl}morpholine](/img/structure/B415943.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415944.png)
![4-{[4-(1-Naphthylmethoxy)benzylidene]amino}phenol](/img/structure/B415946.png)
![5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B415947.png)
